Cas no 90050-71-8 (Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-)

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- structure
90050-71-8 structure
商品名:Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-
CAS番号:90050-71-8
MF:C8H7Br2NO2
メガワット:308.954680681229
CID:6453469

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 化学的及び物理的性質

名前と識別子

    • Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-
    • インチ: 1S/C8H7Br2NO2/c1-4-3-6(9)7(10)8(5(4)2)11(12)13/h3H,1-2H3
    • InChIKey: UIAQJFQYRLMTNA-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC(C)=C(C)C([N+]([O-])=O)=C1Br

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6738702-0.05g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
0.05g
$491.0 2023-05-25
Enamine
EN300-6738702-0.25g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
0.25g
$538.0 2023-05-25
Enamine
EN300-6738702-1.0g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
1g
$584.0 2023-05-25
Enamine
EN300-6738702-0.1g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
0.1g
$515.0 2023-05-25
Enamine
EN300-6738702-2.5g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
2.5g
$1147.0 2023-05-25
Enamine
EN300-6738702-10.0g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
10g
$2516.0 2023-05-25
Enamine
EN300-6738702-0.5g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
0.5g
$561.0 2023-05-25
Enamine
EN300-6738702-5.0g
1,2-dibromo-4,5-dimethyl-3-nitrobenzene
90050-71-8
5g
$1695.0 2023-05-25

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 関連文献

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-に関する追加情報

Chemical Profile of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- (CAS No. 90050-71-8) and Its Significance in Modern Research

The compound Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- (CAS No. 90050-71-8) represents a fascinating molecule in the realm of organic chemistry, characterized by its complex aromatic structure and functional groups. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. The presence of multiple bromine and nitro substituents on a benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research.

One of the most compelling aspects of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- is its role as a building block in the synthesis of more complex molecules. The bromine atoms at the 1 and 2 positions provide reactive sites for nucleophilic substitution reactions, while the nitro group at the 3 position can be reduced to an amine or further functionalized. This dual reactivity allows chemists to construct diverse molecular architectures with precision. Recent advancements in synthetic methodologies have leveraged this compound to develop novel heterocyclic compounds, which are increasingly recognized for their biological activity.

In the context of medicinal chemistry, the structural motifs present in Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- have been explored for their potential as pharmacophores. Studies have demonstrated that nitroaromatic compounds can exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. The dimethyl substitution at the 4 and 5 positions introduces steric hindrance, which can modulate the interaction of the molecule with biological targets. This fine-tuning of structure has led to the discovery of lead compounds for drug development.

Recent research has highlighted the utility of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters connected by organic ligands, and they have garnered significant attention for their applications in catalysis, gas storage, and separation technologies. The brominated nitroaromatic compound serves as an effective ligand in constructing MOFs with tailored properties. For instance, its ability to chelate metal ions while maintaining structural integrity has been exploited to create MOFs with enhanced stability and selectivity for small molecule adsorption.

The electronic properties of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- also make it a candidate for applications in materials science. The conjugated system formed by the aromatic ring and functional groups can be tuned to influence charge transport properties. This has implications for the development of organic semiconductors and light-emitting diodes (OLEDs). Researchers have investigated its potential as a dopant or an active layer material in electronic devices, demonstrating its relevance beyond traditional organic synthesis applications.

From an environmental chemistry perspective, understanding the behavior of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- is crucial for assessing its impact on ecosystems. While this compound is not classified as a persistent organic pollutant (POP), its reactivity under environmental conditions warrants careful study. Investigating its degradation pathways and transformation products can provide insights into how similar aromatic compounds interact with natural systems. Such knowledge is essential for developing sustainable chemical practices that minimize environmental footprint.

The synthesis of Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- itself is a testament to the progress in synthetic organic chemistry. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled more efficient and selective constructions of complex aromatic systems. These advancements not only facilitate access to this specific compound but also contribute to broader methodologies that can be applied to other challenging syntheses.

In conclusion, Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-(CAS No. 90050-71-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool in synthetic chemistry、medicinal chemistry、materials science,and environmental chemistry。As research continues to uncover new applications,this compound will undoubtedly remain at the forefront of chemical innovation.

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